molecular formula C19H26N2O3 B14127932 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol CAS No. 128729-32-8

1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol

Cat. No.: B14127932
CAS No.: 128729-32-8
M. Wt: 330.4 g/mol
InChI Key: AZFNYKGYWGYENL-UHFFFAOYSA-N
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Description

1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol is a chemical compound with the molecular formula C19H26N2O3 and a molecular weight of 330.42 g/mol This compound is characterized by the presence of two hydroxyethyl groups attached to phenylamino groups, which are further connected to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol typically involves the reaction of 2-hydroxyethylamine with 1,3-dichloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the hydroxyethylamine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phenylamino groups can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol is unique due to the presence of both hydroxyethyl and phenylamino groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

128729-32-8

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-bis[N-(2-hydroxyethyl)anilino]propan-2-ol

InChI

InChI=1S/C19H26N2O3/c22-13-11-20(17-7-3-1-4-8-17)15-19(24)16-21(12-14-23)18-9-5-2-6-10-18/h1-10,19,22-24H,11-16H2

InChI Key

AZFNYKGYWGYENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCO)CC(CN(CCO)C2=CC=CC=C2)O

Origin of Product

United States

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